molecular formula C10H13F3N2O B13334852 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B13334852
M. Wt: 234.22 g/mol
InChI Key: BPNCCDIUROWVGQ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a tetrahydropyran ring. The trifluoromethyl group attached to the pyrazole ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)pyrazole with isopropyl-substituted tetrahydropyran derivatives in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Copper or palladium catalysts in the presence of suitable nucleophiles.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The combination of the pyrazole and tetrahydropyran rings, along with the trifluoromethyl group, enhances its stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C10H13F3N2O

Molecular Weight

234.22 g/mol

IUPAC Name

1-propan-2-yl-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole

InChI

InChI=1S/C10H13F3N2O/c1-6(2)15-8-3-4-16-5-7(8)9(14-15)10(11,12)13/h6H,3-5H2,1-2H3

InChI Key

BPNCCDIUROWVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(COCC2)C(=N1)C(F)(F)F

Origin of Product

United States

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